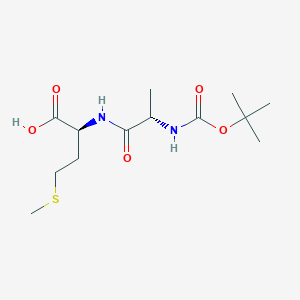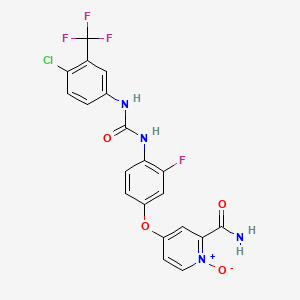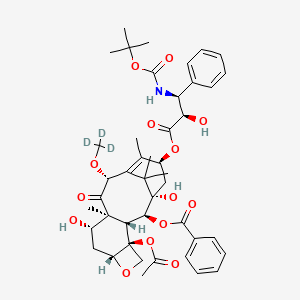
Sofosbuvir-Verunreinigung G
Übersicht
Beschreibung
Sofosbuvir impurity G is a process-related impurity found in the antiviral drug sofosbuvir, which is used to treat hepatitis C virus infections. Sofosbuvir is a nucleotide analog inhibitor that targets the hepatitis C virus non-structural protein 5B RNA-dependent RNA polymerase, essential for viral replication. Impurities like sofosbuvir impurity G can arise during the synthesis and manufacturing processes of the drug.
Wissenschaftliche Forschungsanwendungen
Sofosbuvir-Verunreinigung G hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird sie verwendet, um die Synthese- und Reinigungsprozesse von antiviralen Medikamenten zu untersuchen. In Biologie und Medizin hilft sie Forschern, die Pharmakokinetik und Pharmakodynamik von Sofosbuvir und seinen Verunreinigungen zu verstehen. In der pharmazeutischen Industrie ist sie entscheidend für die Qualitätskontrolle und die Sicherstellung der Sicherheit und Wirksamkeit des endgültigen Arzneimittelprodukts .
Wirkmechanismus
Der Wirkmechanismus von this compound ist eng mit dem von Sofosbuvir verwandt. Sofosbuvir wird zu seiner aktiven Form, 2'-Desoxy-2'-α-Fluor-β-C-methyluridin-5'-triphosphat, metabolisiert, das als defektes Substrat für die nicht-strukturelle RNA-abhängige RNA-Polymerase des Hepatitis-C-Virus wirkt . Dies hemmt die Replikation der viralen RNA.
Wirkmechanismus
Target of Action
Sofosbuvir impurity G, an diastereoisomer of Sofosbuvir , targets the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase . This enzyme is essential for the transcription of Hepatitis C viral RNA and for its high replicative rate and genetic diversity .
Mode of Action
Sofosbuvir impurity G, like Sofosbuvir, is a nucleotide analog inhibitor . It specifically inhibits the HCV NS5B RNA-dependent RNA polymerase . As a prodrug nucleotide analog, Sofosbuvir is metabolized into its active form as the antiviral agent 2’-deoxy-2’-α-fluoro-β-C-methyluridine-5’-triphosphate (also known as GS-461203), which acts as a defective substrate for NS5B .
Biochemical Pathways
The metabolic pathway for Sofosbuvir involves its conversion to its active form, GS-461203 . This active form acts as a defective substrate for NS5B, thereby inhibiting the transcription of Hepatitis C viral RNA .
Pharmacokinetics
For sofosbuvir, at least 80% of an administered dose was absorbed as sofosbuvir and/or its metabolites into the systemic circulation based on urinary recovery measured in a human mass balance study .
Result of Action
The result of Sofosbuvir impurity G’s action is the inhibition of HCV RNA replication . This leads to a decrease in the viral load, thereby demonstrating potent anti-hepatitis C virus activity .
Action Environment
Sofosbuvir should be kept in a well-closed container and stored at a temperature below 30 °c . This suggests that the stability of Sofosbuvir impurity G might also be influenced by environmental factors such as temperature and humidity.
Vorbereitungsmethoden
The preparation of sofosbuvir impurity G involves several synthetic routes and reaction conditions. One common method includes the use of high-performance liquid chromatography to separate and identify impurities during the synthesis of sofosbuvir . The synthetic routes often involve complex steps such as fluorination chemistry, nucleotide synthesis, and regio- and stereoselective phosphoramidation . Industrial production methods focus on optimizing these steps to ensure high purity and yield of the final product.
Analyse Chemischer Reaktionen
Sofosbuvir-Verunreinigung G durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufig verwendete Reagenzien in diesen Reaktionen sind Dichlormethan, Methanol, Ethylacetat und Ammoniak . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Verwendung von Phosphorsäure in der mobilen Phase während der Hochleistungsflüssigkeitschromatographie dazu beitragen, die Verunreinigung zu identifizieren und zu quantifizieren .
Vergleich Mit ähnlichen Verbindungen
Sofosbuvir-Verunreinigung G kann mit anderen prozessbedingten Verunreinigungen verglichen werden, die in Sofosbuvir gefunden werden, wie z. B. Verunreinigung A, Verunreinigung B, Verunreinigung C, Verunreinigung D, Verunreinigung E und Verunreinigung F . Jede Verunreinigung hat einzigartige Eigenschaften und entsteht aus verschiedenen Schritten im Syntheseprozess. This compound ist aufgrund ihrer spezifischen chemischen Struktur und der Bedingungen, unter denen sie entsteht, einzigartig. Das Verständnis dieser Verunreinigungen ist unerlässlich, um die Synthese zu optimieren und die Reinheit des endgültigen Arzneimittelprodukts sicherzustellen.
Eigenschaften
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-2-(hydroxymethyl)-4-methyloxolan-3-yl]oxy-phenoxyphosphoryl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FN3O9P/c1-13(2)32-19(29)14(3)25-36(31,34-15-8-6-5-7-9-15)35-18-16(12-27)33-20(22(18,4)23)26-11-10-17(28)24-21(26)30/h5-11,13-14,16,18,20,27H,12H2,1-4H3,(H,25,31)(H,24,28,30)/t14-,16+,18+,20+,22+,36?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMLPFZASPUMOW-IAAJYNJHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OC1C(OC(C1(C)F)N2C=CC(=O)NC2=O)CO)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)NP(=O)(O[C@@H]1[C@H](O[C@H]([C@]1(C)F)N2C=CC(=O)NC2=O)CO)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FN3O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5,5'-Diamino-[1,1'-biphenyl]-2,2'-diol](/img/structure/B1142176.png)


![(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B1142188.png)



